![molecular formula C18H19FN6 B6443236 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine CAS No. 2640948-52-1](/img/structure/B6443236.png)

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the regiospecific displacement of a sulfinyl group, followed by amination of the resultant mercapto derivative and intramolecular nucleophilic displacement cyclization to generate the novel 2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione nucleus .

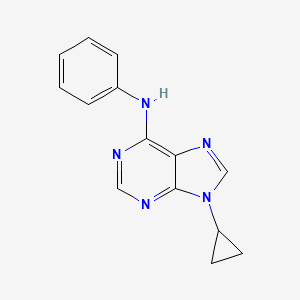

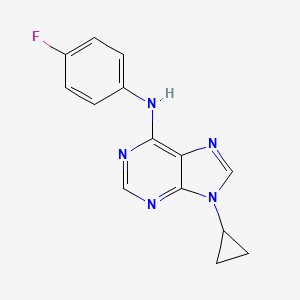

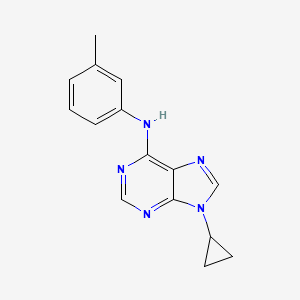

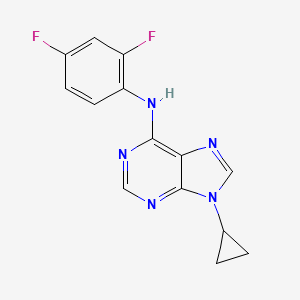

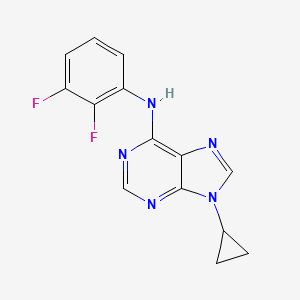

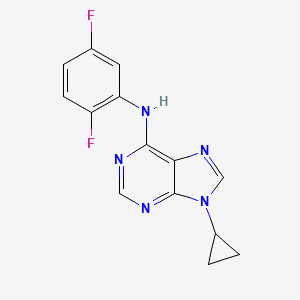

Molecular Structure Analysis

The molecular structure consists of a pyridazine ring with a piperazine moiety and a cyclopropyl group. The fluorine atom is attached to the phenyl ring. The presence of the nitrile group indicates its potential reactivity in chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific functional groups. Some potential reactions include nucleophilic substitutions, cyclizations, and oxidative processes. For example, the presence of the cyclopropyl group may influence reactivity and selectivity in various transformations .

Applications De Recherche Scientifique

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine has been used in a variety of scientific research applications. It has been used as a ligand for the study of G-protein coupled receptors, and has been used to study the binding of small molecules to proteins and DNA. Additionally, it has been used to study the structure and function of enzymes, as well as the interactions between proteins.

Mécanisme D'action

Target of Action

The primary target of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it a popular target for antibacterial agents .

Mode of Action

The compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition blocks bacterial DNA synthesis, thereby preventing the bacteria from replicating and ultimately leading to their death .

Biochemical Pathways

It is understood that the compound interferes with the dna replication process by inhibiting dna gyrase . This disruption in DNA replication prevents the bacteria from multiplying, effectively controlling the spread of the bacterial infection.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents bacterial replication, leading to a decrease in the bacterial population and helping to control the infection.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (such as the presence of efflux pumps or other resistance mechanisms) . .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine in laboratory experiments has several advantages. It is a stable compound that can be easily synthesized, and it is soluble in a variety of solvents. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound can be toxic if ingested, and it should be handled with care in the laboratory.

Orientations Futures

There are a number of potential future directions for 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine. It could be used to further explore the binding of small molecules to proteins and DNA, as well as to study the structure and function of enzymes. Additionally, it could be used to study the interactions between proteins and to further explore the effects of G-protein coupled receptors on cell signaling pathways. Finally, it could be used to study the effects of the compound on gene expression and protein activity.

Méthodes De Synthèse

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine is synthesized using a multi-step procedure that involves the coupling of two components, a phenylpiperazine and a cyclopropylpurine. First, the phenylpiperazine is synthesized by reacting aniline with ethyl chloroformate, followed by the addition of hydrochloric acid. The cyclopropylpurine is then synthesized by reacting cyclopropylbromide with purine, followed by the addition of sodium bicarbonate. Finally, the two components are coupled using a palladium-catalyzed reaction, resulting in the formation of this compound.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as DNA-gyrase, inhibiting their function . This interaction is believed to be due to the compound’s ability to bind to the active site of the enzyme, thereby preventing it from carrying out its normal function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of certain types of cancer cells . This is thought to be due to its ability to interfere with DNA replication, thereby preventing the cells from dividing and growing .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key enzymes involved in DNA replication. By binding to these enzymes, it inhibits their function, thereby preventing the replication of DNA and the subsequent division of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to have a long-lasting inhibitory effect on the growth of cancer cells . This suggests that the compound is stable and does not degrade rapidly in a laboratory setting .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary depending on the dosage. At lower doses, it has been found to inhibit the growth of cancer cells, while at higher doses, it may cause toxic effects .

Metabolic Pathways

It is known that it interacts with enzymes involved in DNA replication, suggesting that it may be involved in the metabolism of nucleic acids .

Transport and Distribution

It is known that it can penetrate cell membranes, suggesting that it may be transported within cells by passive diffusion .

Subcellular Localization

Given its ability to interact with enzymes involved in DNA replication, it is likely that it localizes to the nucleus, where these enzymes are found .

Propriétés

IUPAC Name |

9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6/c19-14-3-1-2-4-15(14)23-7-9-24(10-8-23)17-16-18(21-11-20-17)25(12-22-16)13-5-6-13/h1-4,11-13H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCVQWVIUJTCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)

![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)

![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B6443177.png)

![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)